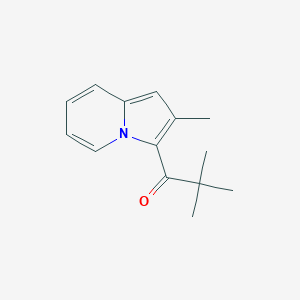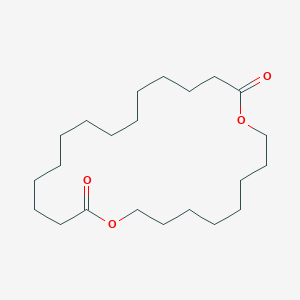
1,10-Dioxacyclotetracosane-11,24-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Dioxacyclotetracosane-11,24-dione is a chemical compound with the molecular formula C₂₂H₄₀O₄ It is a member of the dioxacyclotetracosane family, characterized by its unique cyclic structure containing two oxygen atoms and two ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dioxacyclotetracosane-11,24-dione typically involves the cyclization of linear precursors containing the necessary functional groups. One common method includes the reaction of a diol with a diacid chloride under anhydrous conditions to form the cyclic ester. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the formation of byproducts.
化学反応の分析
Types of Reactions
1,10-Dioxacyclotetracosane-11,24-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or esters.
Reduction: The primary products are diols.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
1,10-Dioxacyclotetracosane-11,24-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of 1,10-Dioxacyclotetracosane-11,24-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific context of its use.
類似化合物との比較
Similar Compounds
1,13-Dioxacyclotetracosane-2,14-dione: Another member of the dioxacyclotetracosane family with similar structural features.
1,8-Diazacyclotetradecane-2,9-dione: A related compound with nitrogen atoms in the ring structure.
特性
CAS番号 |
113404-25-4 |
|---|---|
分子式 |
C22H40O4 |
分子量 |
368.5 g/mol |
IUPAC名 |
1,10-dioxacyclotetracosane-11,24-dione |
InChI |
InChI=1S/C22H40O4/c23-21-17-13-9-5-3-1-2-4-6-10-14-18-22(24)26-20-16-12-8-7-11-15-19-25-21/h1-20H2 |
InChIキー |
ZPKAMAMTJFSJEG-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCCC(=O)OCCCCCCCCOC(=O)CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


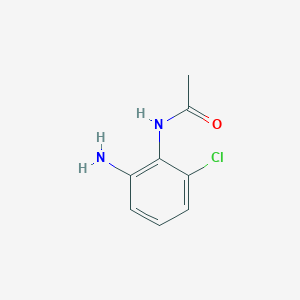
![1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one](/img/structure/B14301361.png)
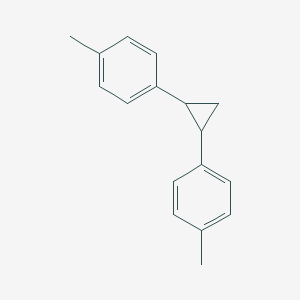

![10-Hydroxy-3-phenyl-8-sulfobenzo[F]quinoline-1-carboxylic acid](/img/structure/B14301371.png)
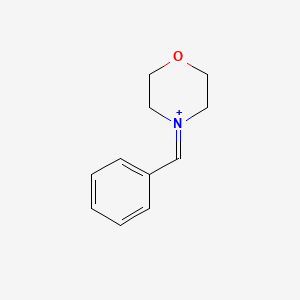
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
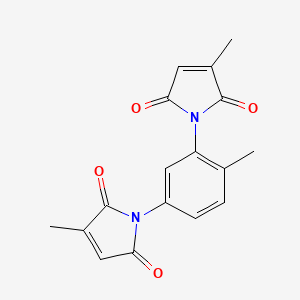
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
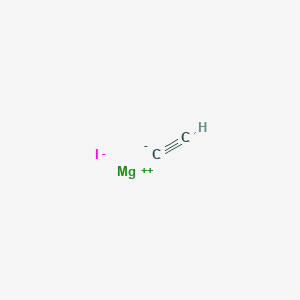
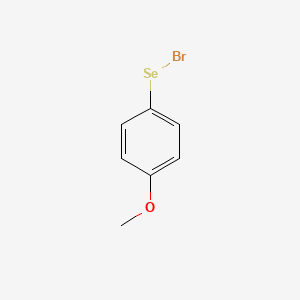
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
